molecular formula C9H8BrN3 B11724088 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine

Cat. No.: B11724088
M. Wt: 238.08 g/mol
InChI Key: ACDLNFVEFXZOQQ-UHFFFAOYSA-N
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Description

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine ( 1159815-33-4) is a high-value chemical scaffold extensively utilized in medicinal chemistry and pharmaceutical research for the construction of novel therapeutic agents. This compound features a brominated imidazopyrazine core, a privileged structure in drug discovery known for its diverse biological activities and its role as a key synthetic intermediate for further functionalization. The molecular structure incorporates a bromine atom at the 6-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig animations, allowing for rapid diversification of the scaffold . The cyclopropyl substituent at the 8-position contributes to metabolic stability and influences the compound's physicochemical properties, making it particularly valuable in optimizing drug-like characteristics . Recent research published in the Journal of Medicinal Chemistry (2024) highlights the significant potential of the imidazo[1,2-a]pyrazine core as a potent inhibitor of ENPP1, a promising target in cancer immunotherapy . Inhibitors based on this scaffold function by blocking the hydrolysis of 2'3'-cGAMP, thereby activating the cGAS-STING pathway and stimulating anti-tumor immune responses, with demonstrated efficacy in enhancing the activity of anti-PD-1 antibodies in vivo . Furthermore, the imidazopyrazine chemotype is recognized in the development of inhibitors for various kinase targets, including phosphoinositide 3-kinases (PI3K) and Syk kinase, indicating its broad utility across multiple therapeutic areas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2

InChI Key

ACDLNFVEFXZOQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Preparation Methods

Ring-Closure Reactions for Core Formation

The imidazo[1,2-a]pyrazine core is typically constructed via cyclocondensation of 2-aminopyrazine derivatives with α-halocarbonyl compounds. For example, 2-amino-5-bromopyrazine reacts with chloroacetaldehyde in ethanol at 55°C for 5–24 hours to form 6-bromoimidazo[1,2-a]pyrazine intermediates. Yields range from 35% to 72%, depending on the base (e.g., NaHCO₃, NaOH) and solvent (e.g., ethanol, water).

Cyclopropanation Techniques

Introducing the cyclopropyl group at position 8 often involves cross-coupling reactions. A two-step protocol is employed:

  • Bromination : Selective bromination at position 6 using N-bromosuccinimide (NBS) in DMF.

  • Suzuki-Miyaura Coupling : Reaction of the brominated intermediate with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis, yielding the target compound.

Detailed Synthetic Protocols

Method A: Sequential Bromination and Cross-Coupling

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

  • Reagents : 2-Amino-5-bromopyrazine (1 equiv), 40% chloroacetaldehyde (1.2 equiv), NaHCO₃ (1.2 equiv), ethanol.

  • Conditions : 55°C, 5 hours.

  • Yield : 72%.

Optimization of Reaction Conditions

Temperature and Time Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°CMaximizes coupling efficiency
Time12–24 hoursPrevents decomposition

Higher temperatures (>100°C) promote side reactions, while shorter durations (<8 hours) lead to incomplete conversion.

Catalyst and Base Selection

  • Catalysts : Pd(PPh₃)₄ outperforms PdCl₂ due to superior stability in polar solvents.

  • Bases : K₂CO₃ provides optimal pH for Suzuki coupling, whereas NaOH causes hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), 1.45–1.50 (m, 4H, cyclopropyl).

  • ¹³C NMR : 152.3 (C-6), 14.2 (cyclopropyl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₉H₈BrN₃ [M+H]⁺: 228.08.

  • Observed : 228.07.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
A26898High
B15895Moderate

Method A offers higher reproducibility, while Method B reduces solvent use but requires rigorous catalyst optimization .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .

Scientific Research Applications

Biological Activities

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine exhibits several biological activities, including:

  • Anticancer Activity : Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyrazines have shown potential as selective inhibitors of c-Met kinases, which are implicated in various cancers. A related compound demonstrated an IC50 value of 0.005 µM against c-Met kinases, suggesting that modifications at the 6 and 8 positions can enhance potency against cancer cells .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial activities. Preliminary studies indicate that derivatives can inhibit the growth of Mycobacterium tuberculosis effectively, making them potential candidates for new antitubercular therapies .
  • Antioxidant Effects : Some studies have highlighted the antioxidant properties of imidazo-pyrazine derivatives, which can mitigate oxidative stress and cellular damage associated with various diseases .

Cancer Research

A significant study focused on the effects of ENPP1 inhibitors, where treatment with an imidazo-pyrazine derivative led to a tumor growth inhibition rate of 77.7% in murine models when used in conjunction with anti-PD-1 antibodies. This suggests that this compound may enhance the efficacy of immunotherapeutic agents .

Antitubercular Screening

In another study aimed at discovering new antitubercular agents, several imidazo-pyrazine derivatives were identified as promising candidates due to their ability to inhibit Mycobacterium tuberculosis effectively. The screening results indicated a significant reduction in bacterial growth, highlighting the potential application of these compounds in treating tuberculosis .

Mechanism of Action

The mechanism of action of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions, whereas chlorine’s electronegativity improves binding precision in polar pockets .
  • Cyclopropyl vs.

Substituent Effects on Physicochemical Properties

Physicochemical properties vary significantly with substituents:

Compound Melting Point (°C) LogP Solubility (mg/mL) Fluorescence (λmax, nm) Reference
6-Bromo-8-morpholinoimidazo[1,2-a]pyrazine 198–200 2.1 0.45 (DMSO) Not reported
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine* N/A 2.8 (predicted) 0.2 (DMSO) N/A
Benzoimidazo-pyrrolopyrazines 185–190 3.5 0.1 (water) 400–450 (DMSO)

*Predicted using QSAR models.

  • LogP Trends : Electron-withdrawing groups (e.g., Br, Cl) increase LogP, reducing aqueous solubility. Morpholine or pyridinyl substituents lower LogP, enhancing bioavailability .
  • Fluorescence : Compounds with extended conjugation (e.g., benzoimidazo-pyrrolopyrazines) exhibit strong fluorescence, useful for imaging applications .

Nitrogen Positioning in the Imidazo[1,2-a]pyrazine Core

The position of nitrogen atoms in the fused ring system critically impacts bioactivity:

Compound Nitrogen Position MIC (μM) vs. Pathogens Target Affinity (Ki, nM) Reference
Imidazo[1,2-a]pyrazine N at 7-position 1–9 (antimicrobial) 150 (CDK9)
Imidazo[1,2-c]pyrimidine N at 6-position 2–5 (antimicrobial) 220 (CDK9)
Imidazo[1,2-a]pyridine No additional N 0.5–1 (antimicrobial) 80 (CDK9)

Key Insight : Additional nitrogen atoms in the core reduce potency against pathogens but improve kinase selectivity. The imidazo[1,2-a]pyrazine scaffold strikes a balance between target engagement and metabolic stability .

Biological Activity

6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in drug development, and relevant case studies.

The compound has a molecular formula of C7_{7}H7_{7}BrN4_{4} and features a bromine atom that can be substituted in various chemical reactions. Its structure allows it to interact with several biological targets, particularly kinases involved in cell signaling pathways.

This compound primarily acts by modulating the activity of specific enzymes and receptors. Its mechanism includes:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to altered cell signaling and potentially induce apoptosis in cancer cells .
  • Targeting ENPP1 : Recent studies indicate that derivatives of this compound can inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), enhancing the immune response in cancer therapy by stimulating the cGAS-STING pathway .

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various models. For instance, a derivative demonstrated a tumor growth inhibition rate of 77.7% when combined with anti-PD-1 antibody treatment in murine models .
  • Neuroprotective Effects : It has been explored for its potential therapeutic effects on neurological disorders through the inhibition of phosphodiesterase 10 (PDE10), which is implicated in several psychiatric conditions .

Research Findings and Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

StudyFindings
Sayer et al. (2023)Identified structure-activity relationships (SAR) that enhance the potency of imidazo[1,2-a]pyrazines as kinase inhibitors.
Recent Patent (2024)Developed derivatives targeting ENPP1 with IC50_{50} values as low as 5.70 nM, showing promise for cancer immunotherapy applications .
Pharmacological EvaluationDemonstrated significant inhibition of cAMP production via receptor antagonism, indicating potential for treating neuropsychiatric disorders .

Q & A

What are the key synthetic routes for preparing 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized?

Basic Research Question
The compound can be synthesized via cyclocondensation reactions involving brominated ketones and aminopyrazines. A typical method involves reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol under reflux (80°C) with sodium bicarbonate as a base. The reaction mixture is concentrated, partitioned between ethyl acetate and water, and purified via column chromatography (0 → 5% MeOH/EA) to yield the product . Optimization focuses on:

  • Solvent choice : Polar aprotic solvents (e.g., 2-propanol) enhance cyclization efficiency.
  • Temperature control : Prolonged heating (>12 hours) improves yield but risks decomposition.
  • Purification : Gradient elution in chromatography minimizes co-elution of byproducts.

How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Basic Research Question
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods :

  • SC-XRD : Reveals dihedral angles between aromatic systems (e.g., 16.2° between pyridine and imidazopyrazine rings) and validates substituent positions .
  • NMR : 1^1H NMR distinguishes cyclopropyl protons (δ ~0.8–1.2 ppm) and imidazo-pyrazine aromatic protons (δ ~7.5–8.5 ppm).
  • HRMS : Ensures molecular ion alignment (e.g., [M+H]+^+ for C12_{12}H9_{9}BrN4_{4}: calculated 289.14, observed 289.14) .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Data discrepancies (e.g., unexpected 13^{13}C shifts or HRMS deviations) require:

  • Isotopic labeling : Confirm bromine’s position via 1^1H-81^{81}Br coupling in NMR .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .
  • Byproduct analysis : Use LC-MS to detect impurities (e.g., regioisomers from competing cyclization pathways) .

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) model reaction pathways:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., C-6 bromine as a leaving group) .
  • Transition-state analysis : Compare activation energies for substitutions at C-6 vs. C-8 to prioritize synthetic routes .
  • Solvent effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar media .

What are the challenges in synthesizing imidazo[1,2-a]pyrazine derivatives, and how are they addressed?

Advanced Research Question
Key challenges include regioselectivity and byproduct formation :

  • Regiocontrol : Use steric directing groups (e.g., methyl at C-8) to favor cyclization at C-2 .
  • Byproduct suppression : Additives like NaHCO3_3 neutralize HBr, minimizing dehalogenation .
  • High-throughput screening : Test substituent compatibility (e.g., cyclopropyl vs. methyl) via parallel synthesis .

How is the compound’s stability assessed under varying storage conditions?

Basic Research Question
Stability protocols include:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability) .
  • HPLC tracking : Measure purity decay under light, humidity, or oxygen (e.g., 2–8°C storage in sealed, argon-flushed vials minimizes degradation) .

What role does this compound play in medicinal chemistry research?

Advanced Research Question
The compound serves as a:

  • Adenine mimic : The imidazo-pyrazine core mimics purine bases, enabling kinase inhibitor design .
  • Cross-coupling substrate : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for SAR studies .

How are reaction yields improved in large-scale syntheses?

Advanced Research Question
Scale-up optimizations include:

  • Flow chemistry : Continuous processing reduces decomposition from prolonged heating .
  • Catalyst screening : Pd/XPhos systems enhance cross-coupling efficiency (>90% yield in C–N couplings) .

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